molecular formula C10H14FNO B2937311 Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine CAS No. 851903-83-8

Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine

Cat. No.: B2937311
CAS No.: 851903-83-8
M. Wt: 183.226
InChI Key: YUQKHUYWHKNITB-UHFFFAOYSA-N
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Description

Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine is a secondary amine featuring a benzyl group substituted with fluorine at the 3-position and a methoxy group at the 4-position of the aromatic ring. The ethyl group is attached to the amine nitrogen, distinguishing it from primary amines or tertiary analogs.

Synthesis:
The compound can be synthesized via catalytic methods, such as Pd-catalyzed C–H olefination using ethyl acrylate and 2-fluoroanisole, followed by reduction of the resulting α,β-unsaturated ester (e.g., Ethyl (E)-3-(3-fluoro-4-methoxyphenyl)acrylate) with DIBAL-H to yield the allylic alcohol intermediate. Subsequent functionalization of the amine group is achieved through standard alkylation or reductive amination protocols .

Properties

IUPAC Name

N-[(3-fluoro-4-methoxyphenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-3-12-7-8-4-5-10(13-2)9(11)6-8/h4-6,12H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQKHUYWHKNITB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluoro-4-methoxybenzaldehyde.

    Reductive Amination: The key step involves the reductive amination of 3-fluoro-4-methoxybenzaldehyde with ethylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

    Reaction Conditions: The reaction is typically performed in an organic solvent like methanol or ethanol, under mild conditions at room temperature.

Industrial Production Methods

Industrial production methods for Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine would likely involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, yield, and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of ethyl[(3-fluoro-4-methoxyphenyl)methyl]alkane.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine depends on its specific application:

    Pharmaceuticals: It may act by binding to specific receptors or enzymes, modulating their activity. The fluoro and methoxy groups can enhance its binding affinity and selectivity.

    Biochemical Probes: It can interact with biological macromolecules, providing insights into their structure and function.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities between Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine and related compounds:

Compound Name Substituents on Aromatic Ring Amine Type Key Synthetic Route Yield (%) Reference ID
Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine 3-F, 4-OCH3 Secondary (ethyl) Pd-catalyzed C–H olefination → DIBAL-H reduction 30–48
2-(3-Fluoro-4-methoxyphenyl)propan-2-amine 3-F, 4-OCH3 Tertiary (dimethyl) Not specified N/A
[(3-Bromo-4-fluorophenyl)methyl][2-(dimethylamino)ethyl]amine 3-Br, 4-F Tertiary (dimethyl) Alkylation of bromo-fluorobenzyl halide N/A
1-(3-Chloro-4-fluorophenyl)ethylamine 3-Cl, 4-F Secondary (methyl) Reductive amination of ketone N/A
(4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine 4-C2H5 (ethyl), 4-OCH3 (separate) Secondary (ethyl) Multi-step alkylation N/A

Key Observations :

  • Substituent Position : The 3-fluoro and 4-methoxy arrangement in the target compound is unique compared to analogs with substituents at other positions (e.g., 4-fluoro in ). Fluorine’s electron-withdrawing effect enhances the electrophilicity of the aromatic ring, while methoxy’s electron-donating nature modulates solubility .

Biological Activity

Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's mechanism of action, biological effects, and comparisons with similar compounds, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine is C12H14FNOC_{12}H_{14}FNO, with a molecular weight of approximately 199.24 g/mol. Its unique structure includes:

  • An ethyl group
  • A fluorinated aromatic ring (3-fluoro)
  • A methoxy group (4-methoxy)
  • An amine functional group

These structural features suggest that the compound may interact with various biological targets, enhancing its potential therapeutic applications.

Target Interactions

Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine likely interacts with multiple molecular targets, similar to other compounds that share structural characteristics, such as indole derivatives. These interactions may involve:

  • Hydrophobic interactions due to the fluorinated aromatic ring, which can enhance binding affinity.
  • Hydrogen bonding or ionic interactions facilitated by the amine group, modulating the activity of target enzymes or receptors.

Biochemical Pathways

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antiviral
  • Anti-inflammatory
  • Anticancer
  • Antioxidant
  • Antimicrobial effects .

Anticancer Activity

Preliminary studies have shown that Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine may possess anticancer properties. For instance, related compounds have demonstrated cytotoxicity against various cancer cell lines, suggesting that this compound could also exhibit similar effects. The mechanism may involve apoptosis induction and inhibition of cancer cell proliferation .

Neuropharmacological Potential

There is evidence that this compound may act as a modulator of neurotransmitter systems, particularly serotonin and dopamine receptors. This modulation is crucial for developing treatments for psychiatric disorders such as depression and anxiety. The methoxy and fluorine substituents could enhance binding affinity and selectivity for these receptors.

Comparative Analysis

To better understand the unique properties of Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesPotential Biological Activity
Ethyl[(3-chloro-4-methoxyphenyl)methyl]amineChloro group instead of fluoroAltered reactivity and binding properties
Ethyl[(3-fluoro-4-hydroxyphenyl)methyl]amineHydroxy group instead of methoxySignificant changes in chemical properties
Ethyl[(3-fluoro-4-methylphenyl)methyl]amineMethyl group instead of methoxyAffects lipophilicity and metabolic stability

The comparison highlights how variations in substituents can influence the compound's biological activity and pharmacological profile.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Cytotoxicity Studies : In vitro studies on related piperidine derivatives have shown significant cytotoxic effects against hypopharyngeal tumor cells, indicating potential for anticancer applications .
  • Neuropharmacology : Research has suggested that compounds like Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine could influence mood and cognitive functions through their action on neurotransmitter systems.
  • Antimicrobial Activity : Similar compounds have displayed antimicrobial properties, which could indicate a broader spectrum of activity for Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine .

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